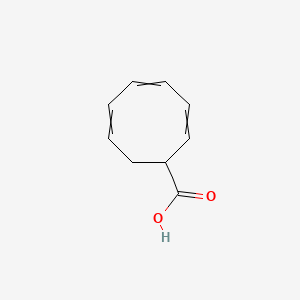
2,4,6-Cyclooctatriene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Cyclooctatriene-1-carboxylic acid is an organic compound characterized by a cyclooctatriene ring with a carboxylic acid functional group attached at the first position. This compound is notable for its unique structure, which combines the properties of both cyclic alkenes and carboxylic acids. It is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Cyclooctatriene-1-carboxylic acid typically involves the cyclization of linear precursors under specific conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclooctatriene ring. Subsequent functionalization introduces the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum can be used to facilitate the cyclization and functionalization steps. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Cyclooctatriene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or anhydrides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the double bonds of the cyclooctatriene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products:
Oxidation: Esters, anhydrides, or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2,4,6-Cyclooctatriene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of polymers and other materials due to its reactive carboxylic acid group.
Mécanisme D'action
The mechanism by which 2,4,6-Cyclooctatriene-1-carboxylic acid exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The carboxylic acid group can form hydrogen bonds or ionic interactions, while the cyclooctatriene ring can participate in π-π interactions or serve as a hydrophobic moiety.
Comparaison Avec Des Composés Similaires
Cyclooctatetraene: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
Cyclohexene-1-carboxylic acid: Smaller ring size, different reactivity and stability.
Benzoic acid: Aromatic ring with a carboxylic acid group, different electronic properties.
Uniqueness: 2,4,6-Cyclooctatriene-1-carboxylic acid is unique due to its combination of a non-aromatic cyclic structure with a carboxylic acid functional group. This combination allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
This detailed overview highlights the significance of this compound in various fields, from synthetic chemistry to potential medical applications. Its unique structure and reactivity make it a compound of considerable interest for further research and development.
Propriétés
Numéro CAS |
100162-11-6 |
|---|---|
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
cycloocta-2,4,6-triene-1-carboxylic acid |
InChI |
InChI=1S/C9H10O2/c10-9(11)8-6-4-2-1-3-5-7-8/h1-6,8H,7H2,(H,10,11) |
Clé InChI |
BOHBUILIWXCLNW-UHFFFAOYSA-N |
SMILES |
C1C=CC=CC=CC1C(=O)O |
SMILES canonique |
C1C=CC=CC=CC1C(=O)O |
Synonymes |
2,4,6-Cyclooctatriene-1-carboxylicacid(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















